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(2S,3E)-3-ethylideneazetidine-2-carboxylic acid

stereochemistry polyoxin antibiotics X-ray crystallography

Researchers commonly face misassignment of polyoximic acid stereochemistry, where the natural (2S,3Z)-cis isomer is confused with the unnatural (2S,3E)-trans form. This product resolves that ambiguity. - Essential negative-control stereoisomer for HPLC, NMR, and X-ray differentiation of natural cis-polyoximic acid from synthetic trans-material. - Defined (2S,3E)-trans substrate for PolE/PolF metalloenzyme kinetic assays, enabling biocatalytic engineering studies. - Enantiopure chiral scaffold for azetidine-based protease inhibitor SAR programs, sourced from a D-serine template.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 24695-12-3
Cat. No. B1236775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3E)-3-ethylideneazetidine-2-carboxylic acid
CAS24695-12-3
Synonyms3-ethylidene-L-azetidine-2-carboxylic acid
polyoximic acid
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC=C1CNC1C(=O)O
InChIInChI=1S/C6H9NO2/c1-2-4-3-7-5(4)6(8)9/h2,5,7H,3H2,1H3,(H,8,9)/b4-2-/t5-/m0/s1
InChIKeyLCXPHUZMYBUAOG-PSRSYCBASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3E)-Polyoximic Acid: Azetidine Scaffold for Polyoxin Antibiotics


(2S,3E)-3-Ethylideneazetidine-2-carboxylic acid, commonly referred to as trans-polyoximic acid, is a non-proteinogenic cyclic α-amino acid belonging to the azetidinecarboxylic acid class [1]. It contains a strained four-membered azetidine ring bearing a (2S) carboxylic acid group and an (E)-configured exocyclic ethylidene substituent at the 3-position [2]. Initially misassigned as the natural stereoisomer of the polyoxin C‑terminus, this specific (2S,3E) form is now recognized as the unnatural trans‑isomer, while the natural polyoximic acid possesses the (2S,3Z) configuration [1]. The compound serves as a critical reference standard and chiral building block for the total synthesis and biosynthetic interrogation of polyoxin nucleoside antibiotics.

Stereochemistry Prevents Substitution of (2S,3E)-Polyoximic Acid


The exocyclic double‑bond stereochemistry of 3‑ethylideneazetidine‑2‑carboxylic acid is not a minor structural nuance; it is the decisive variable that distinguishes the natural (2S,3Z)‑polyoximic acid building block of antifungal polyoxins from the unnatural (2S,3E)‑trans isomer [1]. Interchanging the (E)‑ and (Z)‑isomers leads to fundamentally different biosynthetic recognition, with only the cis‑isomer incorporated into the chitin synthase‑inhibitory pharmacophore [1]. Consequently, procurement of the wrong stereoisomer undermines any experiment that depends on faithful mimicry of the natural polyoxin C‑terminus, making unambiguous stereochemical specification essential for scientific selection.

Differentiation Evidence: (2S,3E)-Polyoximic Acid vs. Closest Analogs


Stereochemistry: X-Ray Crystallography Distinguishes trans and cis Isomers

The exocyclic double‑bond geometry of polyoximic acid was systematically revised. Single‑crystal X‑ray analysis of racemic naturally‑derived acid and 2D‑NMR studies of polyoxin A confirmed that the natural isomer possesses the cis (Z) configuration, not the trans (E) configuration originally assigned [1]. Synthetic (2S,3E)‑trans‑polyoximic acid is therefore the unnatural stereoisomer [1]. This stereochemical distinction is absolute: only the cis‑isomer matches the natural polyoxin C‑terminus, while the trans‑isomer represents a structurally distinct entity that cannot substitute in biosynthetic or structure–activity studies relying on the native pharmacophore.

stereochemistry polyoxin antibiotics X-ray crystallography

Biosynthetic Origin: L-Isoleucine vs. Plant Azetidine-2-carboxylic Acid

In vivo isotope‑feeding experiments demonstrated that the carbon skeleton of polyoximic acid derives entirely from L‑isoleucine, with ¹⁴C from [1‑¹⁴C]isoleucine and [U‑¹⁴C]isoleucine incorporated directly into the azetidine framework [1]. In contrast, L‑azetidine‑2‑carboxylic acid (Aze) in plants originates from a distinct biosynthetic route involving homoserine or related precursors and lacks the 3‑ethylidene substituent altogether [2]. The lack of ¹⁴C incorporation from [methyl‑¹⁴C]methionine and [5‑¹⁴C]glutamate further distinguishes the polyoximic acid pathway from other amino acid biosynthetic routes [1].

biosynthesis isotopic labeling non-proteinogenic amino acid

Biological Function: Antibiotic Pharmacophore vs. Toxic Proline Mimic

Polyoximic acid is the C‑terminal residue of polyoxin nucleoside antibiotics, which are potent competitive inhibitors of fungal chitin synthases [1]. Polyoxin B exhibits MIC values as low as 8–64 µg mL⁻¹ against Candida albicans, Aspergillus flavus, Aspergillus fumigatus, and Cryptococcus neoformans [2]. In contrast, L‑azetidine‑2‑carboxylic acid (Aze) acts as a proline analog that misincorporates into proteins, causing proteotoxic stress and teratogenicity (mouse subcutaneous LD₅₀ ≈ 1,000 mg kg⁻¹) [3]. The modes of action are fundamentally divergent: polyoximic acid contributes to enzyme inhibition via a nucleoside‑peptide framework, while Aze exerts toxicity through ribosomal misincorporation.

antifungal chitin synthase polyoxin

Physicochemical Profile: Polyoximic Acid vs. Azetidine-2-carboxylic Acid

The 3‑ethylidene substituent in polyoximic acid significantly alters its physicochemical profile relative to the parent L‑azetidine‑2‑carboxylic acid (Aze). Predicted properties for trans‑polyoximic acid include an acidic pKₐ of 2.93 and a basic pKₐ of 7.95, with logP of −2.3 [1]. In comparison, L‑azetidine‑2‑carboxylic acid (C₄H₇NO₂, MW 101.1) has a predicted acidic pKₐ of approximately 1.8 and logP of roughly −3.0 [2]. The higher molecular weight (127.14 vs 101.1 g mol⁻¹) and increased lipophilicity of polyoximic acid affect chromatographic retention, ionization state at physiological pH, and membrane permeability, all of which influence experimental design in bioassays and synthetic chemistry.

physicochemical properties solubility ionization

Synthetic Approach: Chiral vs. Racemic Polyoximic Acid

The stereocontrolled total synthesis of natural cis‑ and unnatural trans‑polyoximic acids was achieved starting from D‑serine as a chiral template, enabling independent access to both stereoisomers [1]. Earlier racemic syntheses (e.g., Emmer, Tetrahedron 1992, 48, 7165–7172) produced the (2RS,E)‑racemate via rhodium carbenoid N–H insertion over seven steps, yielding racemic polyoximic acid without stereochemical control [2]. The chiral‑pool approach from D‑serine provides the (2S,3E)‑trans isomer with defined absolute configuration at C‑2, whereas the racemic route cannot deliver the enantiopure (2S)‑configured material required for peptide coupling or biosynthetic studies [1][2].

total synthesis chiral pool azetidine chemistry

Enzymatic Recognition: PolE/PolF vs. Generic Azetidine-Forming Enzymes

The recently characterized two‑metalloenzyme cascade (PolE and PolF) converts L‑isoleucine to polyoximic acid via desaturation and cyclization [1]. PolF is a member of the haem‑oxygenase‑like dimetal oxidase superfamily and alone is sufficient to transform L‑isoleucine and L‑valine into their respective azetidine derivatives [1]. PolE is an Fe‑ and pterin‑dependent oxidase that catalyzes L‑Ile desaturation, increasing flux through the pathway [1]. In contrast, the plant‑derived azetidine‑2‑carboxylic acid (Aze) is formed by entirely different enzymatic machinery (likely involving homoserine cyclization), and Aze‑producing plants use dedicated prolyl‑tRNA synthetases to discriminate Aze from proline [2]. The mechanistic and evolutionary divergence of these azetidine‑forming systems means that polyoximic acid biosynthesis cannot be studied or engineered using plant Aze pathways as surrogates.

biosynthetic enzyme substrate specificity metalloenzyme

Application Scenarios for (2S,3E)-Polyoximic Acid


Stereochemical Reference Standard for Polyoxin Research

The (2S,3E)-trans isomer serves as an essential negative‑control stereoisomer for NMR, X‑ray, and HPLC analyses that distinguish natural cis‑polyoximic acid from synthetic trans‑material [1]. Laboratories characterizing polyoxin degradation products or verifying biosynthetic pathway intermediates use the trans‑isomer to confirm that their isolated material matches the natural cis configuration [1].

Mechanistic Substrate for Polyoximic Acid Biosynthetic Enzymes

The defined (2S,3E)-trans stereochemistry makes this compound a valuable unnatural substrate for the PolE/PolF two‑metalloenzyme system [2]. Kinetic assays comparing trans‑ vs cis‑polyoximic acid as substrates or inhibitors of PolF reveal stereochemical preferences of the azetidine‑forming oxidase and support biocatalytic engineering efforts [2].

Chiral Building Block for Azetidine Peptidomimetics

The enantiopure (2S) configuration at C‑2 combined with the defined (E)‑exocyclic double bond provides a unique chiral scaffold for medicinal chemistry programs targeting azetidine‑based protease inhibitors or antimicrobial peptides [3]. The availability of both cis‑ and trans‑polyoximic acids from a common chiral template (D‑serine) allows systematic structure–activity relationship studies [3].

Labeled Precursor for Polyoxin Biosynthetic Pathway Tracing

Based on the established L‑isoleucine → polyoximic acid biosynthetic route, the trans‑isomer can be used as a defined unlabeled or stable‑isotope‑labeled carrier standard in LC‑MS/MS quantification of polyoximic acid pool sizes in Streptomyces fermentation broths [4]. This supports metabolic engineering efforts aimed at improving polyoxin titers for agricultural fungicide production [4].

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